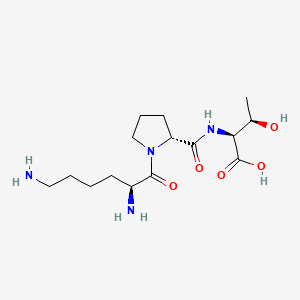

Lisil-D-proliltreonina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Lis-D-Pro-Thr tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Lis-D-Pro-Thr ejerce sus efectos al unirse al receptor tipo I de interleucina-1 (IL-1RI). Esta unión evita que la interleucina-1 beta interactúe con el receptor, inhibiendo así las vías de señalización descendentes que conducen a la inflamación. El compuesto forma enlaces de hidrógeno con los terminales C y N de IL-1RI, estabilizando el receptor en una conformación cerrada y minimizando la energía del sistema .

Análisis Bioquímico

Biochemical Properties

Lysyl-D-prolylthreonine plays a significant role in biochemical reactions, particularly in the context of protein interactions and enzymatic processes. This tripeptide interacts with various enzymes and proteins, influencing their activity and stability. For instance, Lysyl-D-prolylthreonine can interact with lysyl oxidase, an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix . This interaction is crucial for maintaining the structural integrity of tissues. Additionally, Lysyl-D-prolylthreonine may participate in phase separation processes, contributing to the formation of biomolecular condensates .

Cellular Effects

Lysyl-D-prolylthreonine exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Lysyl-D-prolylthreonine can affect the activity of lysyl oxidase, which plays a role in the assembly of the extracellular matrix and impacts cell fate, differentiation, and communication . Furthermore, Lysyl-D-prolylthreonine may be involved in the regulation of epithelial-mesenchymal transition (EMT) in airway epithelial cells, highlighting its potential role in tissue remodeling and repair .

Molecular Mechanism

The molecular mechanism of Lysyl-D-prolylthreonine involves its interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Lysyl-D-prolylthreonine can bind to lysyl oxidase, modulating its catalytic activity and influencing the cross-linking of collagen and elastin . This binding interaction is essential for maintaining the structural integrity of tissues and regulating cellular processes. Additionally, Lysyl-D-prolylthreonine may participate in liquid-liquid phase separation, contributing to the formation of biomolecular condensates and influencing cellular organization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lysyl-D-prolylthreonine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Lysyl-D-prolylthreonine is relatively stable under physiological conditions, but its degradation can occur over extended periods . Long-term exposure to Lysyl-D-prolylthreonine may lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the potential therapeutic applications of Lysyl-D-prolylthreonine.

Dosage Effects in Animal Models

The effects of Lysyl-D-prolylthreonine vary with different dosages in animal models. At lower doses, Lysyl-D-prolylthreonine may enhance collagen synthesis and improve tissue repair . At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress . Understanding the dosage-dependent effects of Lysyl-D-prolylthreonine is essential for determining its therapeutic potential and safety in clinical applications.

Metabolic Pathways

Lysyl-D-prolylthreonine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it can be metabolized by lysyl hydroxylase, an enzyme that hydroxylates lysine residues in collagen . This metabolic pathway is crucial for maintaining the structural integrity of connective tissues. Additionally, Lysyl-D-prolylthreonine may influence metabolic flux and metabolite levels, contributing to cellular homeostasis and function .

Transport and Distribution

The transport and distribution of Lysyl-D-prolylthreonine within cells and tissues involve specific transporters and binding proteins. Lysyl-D-prolylthreonine can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within cells . Once inside the cell, Lysyl-D-prolylthreonine may interact with binding proteins that regulate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for understanding the bioavailability and efficacy of Lysyl-D-prolylthreonine in therapeutic applications.

Subcellular Localization

The subcellular localization of Lysyl-D-prolylthreonine is critical for its activity and function. Lysyl-D-prolylthreonine can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or extracellular matrix, depending on its interactions with targeting signals and post-translational modifications . This localization is essential for its role in regulating cellular processes and maintaining tissue integrity. Understanding the subcellular localization of Lysyl-D-prolylthreonine can provide insights into its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Lis-D-Pro-Thr se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt) para facilitar la formación del enlace peptídico .

Métodos de producción industrial

La producción industrial de Lis-D-Pro-Thr sigue principios similares a la síntesis de laboratorio, pero a mayor escala. A menudo se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y el rendimiento. El producto final se purifica utilizando cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Lis-D-Pro-Thr principalmente sufre reacciones de formación e hidrólisis de enlaces peptídicos. También puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes.

Reactivos y condiciones comunes

Formación del enlace peptídico: Se utilizan reactivos de acoplamiento como DIC y HOBt.

Hidrólisis: Las condiciones ácidas o básicas pueden hidrolizar los enlaces peptídicos.

Oxidación/Reducción: Se pueden utilizar agentes oxidantes o reductores suaves, pero estas reacciones no son típicas para Lis-D-Pro-Thr.

Productos principales formados

Los principales productos formados a partir de estas reacciones son típicamente fragmentos peptídicos más cortos o aminoácidos individuales, dependiendo de las condiciones de reacción .

Comparación Con Compuestos Similares

Compuestos similares

KdPT (Lis-d-Pro-Thr): Un derivado de la secuencia C-terminal de la hormona estimulante de los melanocitos alfa, conocida por sus propiedades antiinflamatorias.

Tuftsin (Lis-Pro-Pro-Arg): Un péptido inmunomodulador que regula las funciones de los macrófagos.

Singularidad

Lis-D-Pro-Thr es único debido a su inhibición específica de la interleucina-1 beta, lo que lo convierte en una herramienta valiosa para estudiar y potencialmente tratar enfermedades inflamatorias. Su capacidad para estabilizar IL-1RI en una conformación cerrada lo diferencia de otros péptidos similares .

Propiedades

IUPAC Name |

(2S,3R)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGFVTREOLYCPF-KXNHARMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922251 | |

| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117027-34-6 | |

| Record name | Interleukin 1beta (193-195) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117027346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSYL-D-PROLYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VU41E2PRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.